REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH2:10]([N:12](CC)[CH2:13]C)C.[C:17](Cl)(=[O:20])[CH:18]=[CH2:19].[CH2:22](Cl)Cl>>[CH3:10][N:12]([CH2:13][C:2]1[N:1]([CH3:22])[C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:17](=[O:20])[CH:18]=[CH2:19]
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Name
|
|
Quantity
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0.96 g
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Type
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reactant
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Smiles
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N1C=CC2=CC=CC=C12
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Name
|
|
Quantity
|
1.54 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
50 mL
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Type
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reactant
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0.48 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the reaction solution was poured onto H2O
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Type
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CUSTOM
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Details
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the layers were separated
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
45 min |
Name
|
|
Type
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product
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Smiles
|
CN(C(C=C)=O)CC=1N(C2=CC=CC=C2C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |